N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phenylsulfanyl group attached to a propanamide backbone, with additional methyl groups on the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 2,5-dimethylphenylamine with 2-phenylsulfanylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination. Solvent recovery and recycling are also implemented to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically conducted at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; carried out under anhydrous conditions and at low temperatures.
Substitution: Nitric acid, halogens; reactions are performed under controlled temperatures and with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent against drug-resistant pathogens.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The phenylsulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but with a formamide group instead of a propanamide group.
N-(2,5-Dimethylphenyl)acetamide: Contains an acetamide group instead of a propanamide group.
Uniqueness
N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new antimicrobial agents and other therapeutic applications .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-13(2)16(11-12)18-17(19)14(3)20-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBZUYKQDGFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387477 |
Source
|
Record name | AG-690/15438865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-98-3 |
Source
|
Record name | AG-690/15438865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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